molecular formula C11H14N2O3 B12113128 Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- CAS No. 446831-31-8

Benzoic acid, 4-hydroxy-3-(1-piperazinyl)-

Cat. No.: B12113128
CAS No.: 446831-31-8
M. Wt: 222.24 g/mol
InChI Key: CFJNPGVVLZEJBB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-hydroxy-3-(1-piperazinyl)- typically involves the introduction of the piperazine group to the hydroxybenzoic acid structure. One common method is through a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the piperazine group under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxyl and piperazine groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 4-hydroxy-3-(1-piperazinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-hydroxy-3-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A simpler derivative with similar structural features but lacking the piperazine group.

    Piperazine derivatives: Compounds containing the piperazine moiety, which may exhibit similar biological activities.

Uniqueness

The uniqueness of benzoic acid, 4-hydroxy-3-(1-piperazinyl)- lies in the combination of the hydroxybenzoic acid structure with the piperazine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

446831-31-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-hydroxy-3-piperazin-1-ylbenzoic acid

InChI

InChI=1S/C11H14N2O3/c14-10-2-1-8(11(15)16)7-9(10)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2,(H,15,16)

InChI Key

CFJNPGVVLZEJBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

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